molecular formula C9H14N2O B12941276 3-Methoxy-1-(pyridin-3-yl)propan-1-amine

3-Methoxy-1-(pyridin-3-yl)propan-1-amine

Katalognummer: B12941276
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: PKZBBYAWXPEBFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1-(pyridin-3-yl)propan-1-amine: is an organic compound that features a methoxy group, a pyridine ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-Methoxy-1-(pyridin-3-yl)propanal or 3-Methoxy-1-(pyridin-3-yl)propanoic acid.

    Reduction: 3-Methoxy-1-(piperidin-3-yl)propan-1-amine.

    Substitution: Various N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules .

Biology: In biological research, it is used to study the interactions of amine-containing compounds with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Methoxy-1-(pyridin-3-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The methoxy group and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the methoxy group and the pyridine ring in 3-Methoxy-1-(pyridin-3-yl)propan-1-amine makes it unique in terms of its reactivity and potential applications. The methoxy group can participate in various chemical reactions, while the pyridine ring can interact with biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

3-methoxy-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C9H14N2O/c1-12-6-4-9(10)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6,10H2,1H3

InChI-Schlüssel

PKZBBYAWXPEBFM-UHFFFAOYSA-N

Kanonische SMILES

COCCC(C1=CN=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.